

# Physical and chemical characteristics of despropionyl fentanyl

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## Compound of Interest

Compound Name: 1-Phenethylpiperidin-4-amine

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## Despropionyl Fentanyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Despropionyl fentanyl, also known as 4-anilino-N-phenethylpiperidine (4-ANPP), is a key chemical intermediate in the synthesis of fentanyl and its analogues. It is also a minor metabolite of fentanyl. This technical guide provides a comprehensive overview of the physical and chemical characteristics, analytical methodologies, and pharmacological properties of despropionyl fentanyl. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

### Chemical and Physical Characteristics

Despropionyl fentanyl is a synthetic piperidine derivative. It is typically encountered as a white to off-white crystalline solid.<sup>[1]</sup> Key identifying information and physical properties are summarized in the tables below.

### Table 1: Chemical Identifiers of Despropionyl Fentanyl

Identifier	Value
Chemical Name	N-phenyl-1-(2-phenylethyl)-4-piperidinamine
Synonyms	4-ANPP, Despropionyl fentanyl, 4-Anilino-N-phenethylpiperidine
CAS Number	21409-26-7[2]
Molecular Formula	C <sub>19</sub> H <sub>24</sub> N <sub>2</sub> [2]
Molecular Weight	280.4 g/mol [2]
InChI Key	ZCMDXDQUYIWEKB-UHFFFAOYSA-N[2]
SMILES	<chem>C1(NC2CCN(CCC3=CC=CC=C3)CC2)=CC=C</chem> <chem>C=C1</chem> [2]

**Table 2: Physical Properties of Despropionyl Fentanyl**

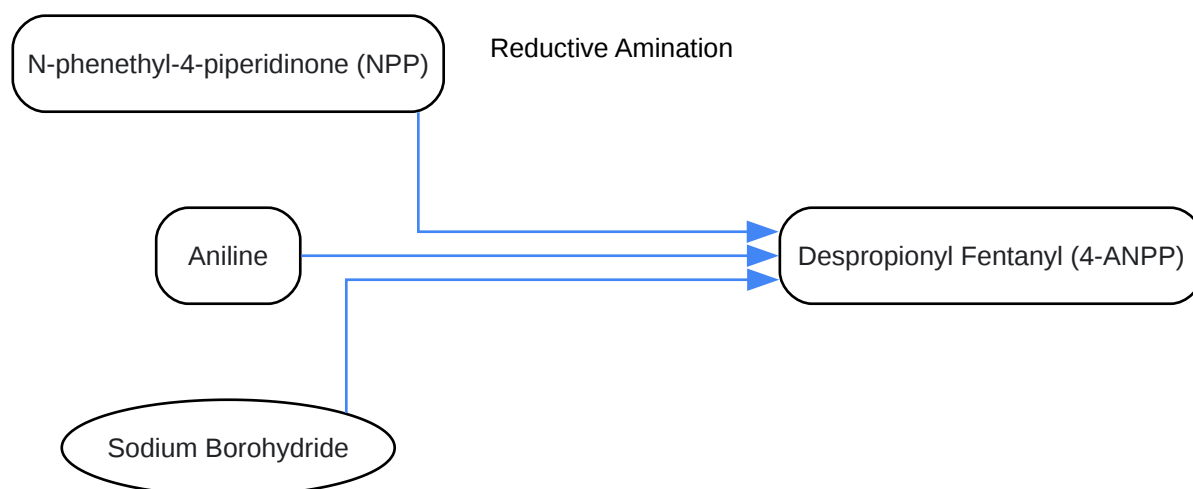
Property	Value
Physical State	Solid[2]
Appearance	White to off-white crystalline solid[1]
Solubility	Soluble in acetonitrile, DMSO, and methanol.[2]
Melting Point	98-100°C
Boiling Point	Not available
pKa	Not available

## Experimental Protocols

### Synthesis of Despropionyl Fentanyl (4-ANPP)

Despropionyl fentanyl is a key intermediate in the Siegfried synthesis of fentanyl.[3] The following is a general synthetic protocol:

Reaction Scheme:



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Caption: Reductive amination of N-phenethyl-4-piperidinone to form 4-ANPP.

Procedure:

A common method for the synthesis of 4-ANPP involves the reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline.

- Imine Formation: N-phenethyl-4-piperidinone is reacted with aniline to form the corresponding imine derivative.[4]
- Reduction: The imine is then reduced to the secondary amine, 4-ANPP, using a reducing agent such as sodium borohydride.[4]
- Purification: The resulting 4-ANPP can be purified by recrystallization from a suitable solvent system, such as a chloroform-petroleum ether mixture.

A detailed experimental procedure is outlined by Janssen (1965) and later adaptations.[4] A patent describes the synthesis where 4-piperidone hydrochloride is first reacted with aniline in a reducing environment to produce 4-anilinopiperidine, which is then alkylated with phenethyl halide to yield 4-anilino-N-phenethylpiperidine.[5]

## Analytical Methods

The detection and quantification of despropionyl fentanyl are crucial in forensic toxicology and in monitoring illicit fentanyl production.

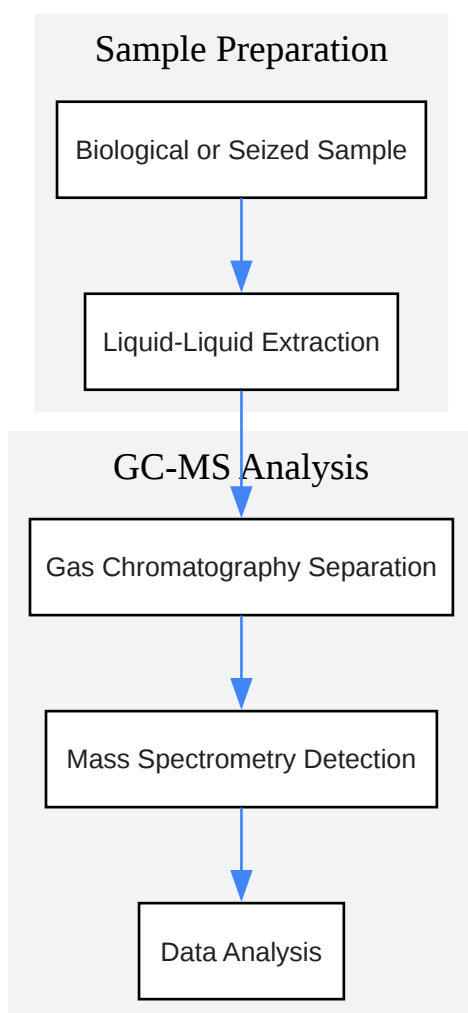
GC-MS is a widely used technique for the identification of 4-ANPP.

Sample Preparation: A common method involves acid/base liquid-liquid extraction.[\[6\]](#)

Instrumentation and Conditions:

- Instrument: Agilent 5975 Series GC/MSD or equivalent.[\[6\]](#)[\[7\]](#)
- Column: DB-1 MS (30m x 0.25 mm x 0.25µm) or equivalent.[\[7\]](#)
- Carrier Gas: Helium at a flow rate of 1 mL/min.[\[7\]](#)
- Injector Temperature: 280°C.[\[7\]](#)
- MSD Transfer Line Temperature: 280°C.[\[7\]](#)

The electron ionization (EI) mass spectrum of 4-ANPP is characterized by specific fragmentation patterns that allow for its identification.[\[7\]](#)



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Caption: General workflow for the GC-MS analysis of 4-ANPP.

LC-MS/MS provides high sensitivity and specificity for the quantification of 4-ANPP in complex matrices such as blood and urine.

Sample Preparation: Solid-phase extraction (SPE) is often employed to isolate the analyte from biological samples.[8]

Instrumentation and Conditions:

- LC System: Waters Acquity UPLC or equivalent.[9]

- MS System: Triple quadrupole mass spectrometer.[8][9]
- Column: A variety of columns can be used, including Raptor biphenyl and C18 columns.[8][10]
- Mobile Phase: Typically consists of a gradient of aqueous ammonium formate with formic acid and acetonitrile with formic acid.[8]
- Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

The use of multiple reaction monitoring (MRM) allows for the selective and sensitive detection of 4-ANPP and its metabolites.[11]

## Spectral Data

### Mass Spectrometry

The mass spectrum of despropionyl fentanyl exhibits characteristic fragmentation patterns. Under electron ionization, a key fragment is often observed at  $m/z$  188.[12] A detailed study of the fragmentation pathways of fentanyl and 4-ANPP using multi-stage mass spectrometry has been conducted to differentiate isobaric product ions.[12][13]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of 4-ANPP in DMSO- $d_6$  shows characteristic signals for the aromatic and aliphatic protons.[7]

### Pharmacological Characteristics

Despropionyl fentanyl is generally considered to be pharmacologically inactive as an opioid.[14][15] Its primary significance in a biological context is as a metabolite of fentanyl and a marker of exposure to illicitly manufactured fentanyl products.[14][15]

### Receptor Binding Affinity

Studies have shown that despropionyl fentanyl has a very low affinity for opioid receptors.

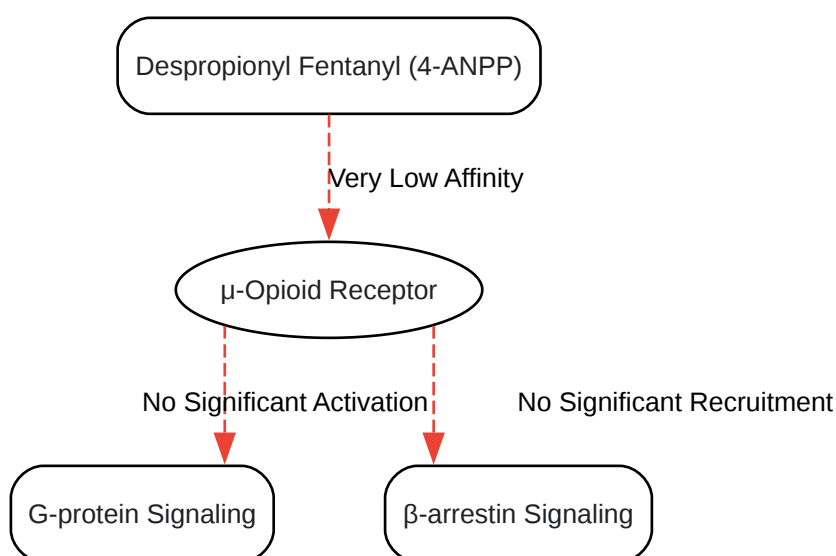
### Table 3: Opioid Receptor Binding Affinity of Despropionyl Fentanyl

Receptor	K <sub>i</sub> (nM)
μ-opioid receptor (MOR)	671 ± 75
κ-opioid receptor (KOR)	>10,000
δ-opioid receptor (DOR)	>10,000

(Data from Eshleman et al., 2020)[[16](#)]

## Signaling Pathways

Given its negligible affinity and activity at opioid receptors, despropionyl fentanyl is not expected to significantly engage downstream signaling pathways typically associated with opioid agonists (e.g., G-protein activation, β-arrestin recruitment).



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Caption: Despropionyl fentanyl's interaction with the μ-opioid receptor.

## Metabolism

Despropionyl fentanyl is a minor metabolite of fentanyl, formed via amide hydrolysis.[14][17] The primary metabolic pathway for fentanyl is N-dealkylation to norfentanyl, catalyzed mainly by the cytochrome P450 enzyme CYP3A4.[14] The presence of 4-ANPP in biological samples can indicate exposure to fentanyl, but it can also be present as an impurity in illicitly manufactured fentanyl.[15][18]

## Conclusion

Despropionyl fentanyl (4-ANPP) is a critical compound in the context of fentanyl synthesis and metabolism. While it exhibits negligible pharmacological activity, its detection is of significant interest in forensic and clinical settings. This guide provides a foundational understanding of its chemical, physical, and analytical characteristics to aid professionals in the field. Further research into its specific physical properties and the development of standardized, detailed protocols for its synthesis and analysis will continue to be of value.

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- To cite this document: BenchChem. [Physical and chemical characteristics of despropionyl fentanyl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337405#physical-and-chemical-characteristics-of-despropionyl-fentanyl]

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